Delsoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

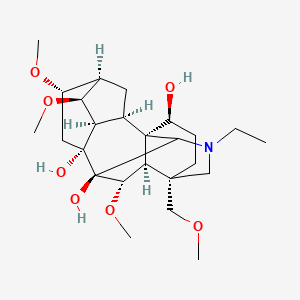

Delsoline is a naturally occurring diterpene alkaloid first isolated from the plant Delphinium consolida. It belongs to the Ranunculaceae family and shares a polycyclic ring system with nineteen carbon atoms and one nitrogen atom, similar to aconitine . This compound is known for its complex structure and significant biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of delsoline is challenging due to its complex structure. While individual members of this class of alkaloids have been extensively studied, the chemical complexity has limited the number of successful synthetic routes. The full biosynthetic pathway is only known in outline in most cases .

Industrial Production Methods: this compound is primarily obtained through extraction from plants such as Delphinium consolida and other species within the Ranunculaceae family. The extraction process involves isolating and purifying the alkaloid from the plant parts, such as leaves, stems, or roots .

Analyse Des Réactions Chimiques

Types of Reactions: Delsoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as methoxy and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyl groups using reagents like sodium methoxide or hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Properties

Delsoline exhibits several pharmacological effects, primarily attributed to its alkaloid structure. Key properties include:

- Curare-like Effect : this compound has been noted for its neuromuscular blocking activity, similar to curare, which can lead to muscle relaxation. This property is significant in anesthetic practices and pain management .

- Ganglion-blocking Effect : The compound has demonstrated the ability to block ganglionic transmission, which may have implications for treating certain cardiovascular conditions by modulating autonomic nervous system activity .

- Anti-inflammatory Activity : Recent studies have highlighted this compound's potential as an anti-inflammatory agent. A quantitative structure-activity relationship (QSAR) study indicated that this compound could inhibit inflammation through specific molecular interactions .

Molecular Interactions

The molecular docking studies have provided insights into how this compound interacts with various biological targets:

- Binding Affinity : this compound shows significant binding affinity to inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways. The calculated binding energy for this compound was approximately -6.48 kcal/mol, indicating a stable interaction that could inhibit iNOS activity .

- Comparative Analysis : In comparative studies with other diterpenoid alkaloids like fuziline and songorine, this compound exhibited varying degrees of inhibitory effects on nitric oxide production in activated microglial cells, suggesting its potential role in neuroinflammation management .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Anti-inflammatory Studies

A study published in Molecules explored the anti-inflammatory effects of this compound using a rat paw edema model. The results indicated that while this compound did not show significant activity at certain concentrations, the QSAR model predicted its potential as an anti-inflammatory agent based on its structural properties .

Pharmacokinetic Studies

Research on the pharmacokinetics of this compound revealed critical data regarding its absorption, distribution, metabolism, and excretion (ADME) profiles. The study utilized UPLC-MS/MS techniques to quantify this compound levels in biological samples, providing insights into its bioavailability and therapeutic window .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Activity | This compound shows potential anti-inflammatory effects but requires further investigation for efficacy. |

| Molecular Docking | Binding affinity to iNOS suggests possible therapeutic applications in inflammatory diseases. |

| Pharmacokinetics | UPLC-MS/MS studies indicate favorable ADME properties for therapeutic use. |

Mécanisme D'action

Delsoline is closely related to other diterpene alkaloids such as delcosine and aconitine. While this compound is a methylated derivative of delcosine, it is also an isomeric methyl derivative of gigactonine . These compounds share similar polycyclic ring systems but differ in their specific functional groups and biological activities.

Comparaison Avec Des Composés Similaires

- Delcosine

- Aconitine

- Gigactonine

- Isotalatisidine

- Nevadensine

- Isobaldine

Delsoline’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

Numéro CAS |

509-18-2 |

|---|---|

Formule moléculaire |

C25H41NO7 |

Poids moléculaire |

467.6 g/mol |

Nom IUPAC |

(2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19-,20+,21?,22+,23-,24?,25?/m1/s1 |

Clé InChI |

JVBLTQQBEQQLEV-JCLAYPRMSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

SMILES isomérique |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC)OC)O)O)OC)O)COC |

SMILES canonique |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Delsoline; Acomonine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.